4-tert-butylcyclohexanone structural formula
4-tert-butylcyclohexanone structural formula
An In-depth Technical Guide to 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-tert-butylcyclohexanone (CAS No. 98-53-3), a versatile cyclic ketone. It details the compound's chemical and physical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on its role in organic synthesis and as a precursor for biologically active molecules.
Compound Identification and Properties
4-tert-Butylcyclohexanone is a cyclic ketone characterized by a cyclohexanone (B45756) ring substituted with a bulky tert-butyl group at the 4-position.[1] This substitution locks the cyclohexane (B81311) ring in a specific conformation, making it a valuable model compound in stereochemical studies. At room temperature, it exists as a white to almost white crystalline powder with a distinct camphoraceous odor.[1]
Structural and Physical Properties
A summary of the key quantitative data for 4-tert-butylcyclohexanone is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O[1][2] |
| Molecular Weight | 154.25 g/mol [3][4][5] |
| CAS Number | 98-53-3[1][5] |
| Appearance | White to almost white crystalline powder[1] |
| Melting Point | 47-50 °C[1][5][6] |
| Boiling Point | 113-116 °C at 20 mmHg[1][5][6] |
| Density | 0.893 g/cm³ (approx.)[6] |
| Solubility | Soluble in alcohol and oils; almost insoluble in water.[1] |
| Flash Point | 96 °C (204.8 °F) - closed cup[5] |
Synthesis of 4-tert-Butylcyclohexanone
The most common and commercially viable synthesis route begins with the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) to produce 4-tert-butylphenol. This intermediate is then hydrogenated to yield 4-tert-butylcyclohexanol (B146172), which is subsequently oxidized to the final ketone product.[7]
Caption: General synthesis pathway for 4-tert-butylcyclohexanone.
Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol
This protocol details a common laboratory-scale synthesis of 4-tert-butylcyclohexanone via the oxidation of 4-tert-butylcyclohexanol using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
4-tert-butylcyclohexanol (mixture of cis and trans isomers)
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
1% aqueous Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet is charged with N-Chlorosuccinimide (8.0 g, 0.060 mol) and toluene (200 mL).
-
The mixture is cooled to 0°C, and dimethyl sulfoxide (6.0 mL, 0.10 mol) is added.
-
The resulting mixture is further cooled to -25°C using a suitable cooling bath (e.g., tetrachloromethane/dry ice).[3]
-
A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol) in toluene (40 mL) is added dropwise over 5 minutes.[3]
-
The reaction is stirred at -25°C for 2 hours.
-
A solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes.[3]
-
The cooling bath is removed. After 5 minutes, diethyl ether (400 mL) is added to the flask.[3]
-
The organic phase is washed sequentially with 1% aq. hydrochloric acid (100 mL) and then with water (2 x 100 mL).[3]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvents are removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from petroleum ether to yield pure 4-tert-butylcyclohexanone.[3]
Caption: Experimental workflow for the oxidation of 4-tert-butylcyclohexanol.
Chemical Reactions and Applications
4-tert-Butylcyclohexanone serves as a key intermediate in various chemical transformations and has found applications in several industries.
Applications in Fragrance and Cosmetics: Due to its powerful and dry camphor-like odor with woody undertones, 4-tert-butylcyclohexanone is used as a perfuming agent, particularly in soaps and detergents.[1]
Precursor for Biologically Active Compounds: The compound is a valuable starting material in drug development and agrochemical research. For example, it has been used to synthesize bromolactone derivatives that exhibit antibacterial activity against strains like E. coli, S. aureus, and B. subtilis.[8][9] These syntheses demonstrate the utility of leveraging the ketone functional group for further molecular elaboration.[8]
Stereoselective Reductions: The reduction of 4-tert-butylcyclohexanone is a classic reaction in stereochemistry to produce cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. For instance, reduction using iridium-based catalysts can yield the cis-isomer with high selectivity.[10]
Spectroscopic Characterization
The identity and purity of 4-tert-butylcyclohexanone are routinely confirmed using standard spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum in CDCl₃ shows characteristic peaks at δ: 211.6 (C=O), 46.6, 41.0, 32.2, and 27.4 ppm.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715-1725 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry confirms the molecular weight of 154.25 g/mol .[12]
References
- 1. 4-tert-Butylcyclohexanone | 98-53-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 4. 4-tert-Butylcyclohexanone | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-ブチルシクロヘキサノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-tert-Butylcyclohexanone CAS#: 98-53-3 [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. C-13 NMR Spectrum [acadiau.ca]
- 12. 4-t-Butylcyclohexanone diethyl ketal [webbook.nist.gov]

